molecular formula C14H16ClNO4 B8485184 (2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate CAS No. 174489-43-1

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate

Cat. No. B8485184
Key on ui cas rn: 174489-43-1
M. Wt: 297.73 g/mol
InChI Key: RGPKEFLHWNRAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05856578

Procedure details

In a stirred autoclave, 0.1 g of a catalyst prepared according to Example H1 is added to a solution of 10 g of allyl 2-(2-chloro-5-nitrobenzoyloxy)-2-methylpropionate in 80 ml of tetrahydrofuran and 20 ml of n-propanol, and the mixture is hydrogenated for 15 hours at a temperature of 140° C. and at a hydrogen pressure of 20 bar. After cooling the mixture to room temperature and flushing the stirred autoclave with nitrogen, the catalyst is filtered off. 126.8 g (incl. rinsing solvent) are obtained of a solution having a content of 6.58% of allyl 2-(2-chloro-5-aminobenzoyloxy)-2-methylpropionate (yield: 92.7% of theory).
Name
allyl 2-(2-chloro-5-nitrobenzoyloxy)-2-methylpropionate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][C:3]=1[C:4]([O:6][C:7]([CH3:15])([CH3:14])[C:8]([O:10][CH2:11][CH:12]=[CH2:13])=[O:9])=[O:5].[H][H]>O1CCCC1.C(O)CC>[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][C:3]=1[C:4]([O:6][C:7]([CH3:15])([CH3:14])[C:8]([O:10][CH2:11][CH:12]=[CH2:13])=[O:9])=[O:5]

Inputs

Step One
Name
allyl 2-(2-chloro-5-nitrobenzoyloxy)-2-methylpropionate
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)OC(C(=O)OCC=C)(C)C)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
catalyst
Quantity
0.1 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushing the stirred autoclave with nitrogen
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
126.8 g (incl. rinsing solvent) are obtained of a solution

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OC(C(=O)OCC=C)(C)C)C=C(C=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.